molecular formula C10H7FS B192847 3-(4-Fluorophenyl)thiophene CAS No. 119492-73-8

3-(4-Fluorophenyl)thiophene

Cat. No. B192847
M. Wt: 178.23 g/mol
InChI Key: WUOUBJDINSHIPE-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)thiophene” is a chemical compound that is part of the thiophene family . Thiophenes are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .


Synthesis Analysis

The synthesis of “3-(4-Fluorophenyl)thiophene” has been achieved by a coupling reaction of 3-bromothiophene and 4-fluorophenylmagnesium bromide in THF using NiCl2 (diphenylphosphino propane) as a catalyst .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluorophenyl)thiophene” is C10H7FS . The compound is part of the thiophene family, which are five-membered heterocycles .


Chemical Reactions Analysis

The chlorination and regeneration of poly(3-(4-fluorophenyl)thiophene) (PFPT) thin films have been investigated using cyclic voltammetry, energy dispersive analysis by X-ray, and X-ray photoelectron spectroscopy . A complete substitution of all 4-thiophene positions of the electrodeposited polymer is achieved by electrochemical oxidation in the presence of chloride ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluorophenyl)thiophene” can be analyzed using various techniques such as cyclic voltammetry, energy dispersive analysis by X-ray, and X-ray photoelectron spectroscopy .

Scientific Research Applications

  • Biological Activities : Substituted thiophenes, including 3-(4-Fluorophenyl)thiophene, have demonstrated a wide range of biological activities. These include antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, and antiproliferative properties, as well as uses as herbicides (Nagaraju et al., 2018).

  • Electronics and Energy Storage : In the field of electronics, polymers synthesized from 3-(4-Fluorophenyl)thiophene and related compounds have been used in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, solar cells, and electrochemical capacitors. These materials exhibit high conductivity, good electrochemical behaviors, and excellent ambient stability (Topal et al., 2021), (Wei et al., 2006).

  • Electrochemical Properties : Electrochemically synthesized polymers from 3-(4-Fluorophenyl)thiophene have been evaluated for use in electrochemical capacitors. They have shown potential for high energy and power densities, with significant long-term stability (Ferraris et al., 1998).

  • Optical and Photophysical Properties : The modification and postfunctionalization of polythiophenes, including 3-(4-Fluorophenyl)thiophene derivatives, allow tuning of optical properties and enhancement of solid-state emission. This has implications for materials used in light-emitting devices and other optoelectronic applications (Li et al., 2002).

  • Photovoltaic Applications : Derivatives of 3-(4-Fluorophenyl)thiophene have been used in the synthesis of materials for polymer photovoltaic applications, enhancing the efficiency of these devices (Li et al., 2010).

  • Molecular Control for Electronic Properties : Studies have shown that controlling the molecular structure of 3-(4-Fluorophenyl)thiophene derivatives can significantly influence their electronic properties, which is crucial for designing more efficient electronic devices (Fei et al., 2015).

Safety And Hazards

The safety data sheet for thiophene indicates that it is a highly flammable liquid and vapor, harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects .

Future Directions

The future directions of “3-(4-Fluorophenyl)thiophene” could involve further studies on its anti-inflammatory properties , as well as its potential applications in the field of organic synthesis .

properties

IUPAC Name

3-(4-fluorophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOUBJDINSHIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

153312-51-7
Record name Thiophene, 3-(4-fluorophenyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153312-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70428358
Record name 3-(4-fluorophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)thiophene

CAS RN

119492-73-8
Record name 3-(4-fluorophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
223
Citations
P Soudan, P Lucas, L Breau, D Bélanger - Langmuir, 2000 - ACS Publications
The chlorination and regeneration of poly(3-(4-fluorophenyl)thiophene) (PFPT) thin films has been investigated using cyclic voltammetry, energy dispersive analysis by X-ray, and X-ray …
Number of citations: 52 pubs.acs.org
E Naudin, HA Ho, S Branchaud, L Breau… - The Journal of …, 2002 - ACS Publications
The electrochemical oxidation of 3-(4-fluorophenyl) thiophene (FPT) at a platinum electrode in pure 1-ethyl-2,3-dimethylimidazolium bis ((trifluoromethyl)sulfonyl) amide, EDMITFSI, and …
Number of citations: 147 pubs.acs.org
L Shen, J Xu, Z Wei, Q Xiao, S Pu - European polymer journal, 2005 - Elsevier
High quality free-standing poly (3-(4-fluorophenyl)thiophene) (PFPT) films with conductivity of 10 −1 S/cm were electrosynthesized in boron trifluoride diethyl etherate (BFEE) by direct …
Number of citations: 28 www.sciencedirect.com
Z Wei, J Xu, J Hou, W Zhou, S Pu - Journal of materials science, 2006 - Springer
The copolymerization of 3-(4-fluorophenyl)thiophene (FPT) and 3,4-ethylenedioxythiophene (EDOT) was successfully achieved electrochemically in acetonitrile containing 0.1 M …
Number of citations: 26 link.springer.com
J Xu, Z Wei, Q Xiao, S Pu - Chinese journal of polymer science, 2006 - World Scientific
The copolymer poly(3-(4-fluorophenyl)thiophene-co-3-methylthiophene) was successfully prepared from mixtures of 3-(4-fluorophenyl)thiophene (FPT) and 3-methylthiophene (MeT) …
Number of citations: 5 www.worldscientific.com
H Sarker, Y Gofer, JG Killian, TO Poehler, PC Searson - Synthetic metals, 1997 - Elsevier
A series of fluoro-substituted phenylthiophene monomers has been synthesized with high isolated yields (71–90%). Generalized coupling reactions have been developed for the series …
Number of citations: 55 www.sciencedirect.com
Y Gofer, JG Killian, H Sarker, TO Poehler… - Journal of …, 1998 - Elsevier
A series of thiophene-based conducting polymers has been synthesized. The properties of these polymers were characterized using electrochemical techniques. The polymerization …
Number of citations: 68 www.sciencedirect.com
G Uğurlu, E Kasap, Z Kantarci, M Bahat - Journal of molecular structure, 2007 - Elsevier
In this study, we have investigated the energies, dipole moments, HOMO–LUMO energy differences and polarizability values of 3-phenylthiophene and its fluoro-substitued derivatives …
Number of citations: 13 www.sciencedirect.com
SH Shin, AY Jeong, JH Kim, H Lee, DP Kim - Journal of the Korean …, 2001 - osti.gov
In an attempt to improve the Electroluminescence(EL) efficiency of an organic polymer, a copolymer of 3-octylthiophene and 3-(4-fluorophenyl)thiophene was synthesized. The electrical …
Number of citations: 1 www.osti.gov
JJ Herbert - 2000 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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